N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

Data gap Procurement risk

N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine (CAS 1352499-09-2) is a synthetic bicyclic amine with the molecular formula C14H19N3 and a molecular weight of 229.32 g/mol. It is listed by multiple chemical suppliers as a research-grade compound intended for pharmaceutical R&D and quality-control applications.

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
Cat. No. B11812460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
Molecular FormulaC14H19N3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESC1CCN=C(C1)C2=C(N=CC=C2)NC3CCC3
InChIInChI=1S/C14H19N3/c1-2-9-15-13(8-1)12-7-4-10-16-14(12)17-11-5-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H,16,17)
InChIKeyOVXVBYSVIGNLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine: Evidence-Based Differentiation


N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine (CAS 1352499-09-2) is a synthetic bicyclic amine with the molecular formula C14H19N3 and a molecular weight of 229.32 g/mol. It is listed by multiple chemical suppliers as a research-grade compound intended for pharmaceutical R&D and quality-control applications . At the time of this analysis, no peer-reviewed pharmacology, selectivity, or crystallographic studies indexed in major databases (PubMed, ChEMBL, BindingDB) report quantitative activity data for this exact compound; its presence in the literature is limited to supplier catalogs and chemical registries.

Why Close Analogs of N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine Cannot Be Interchanged Without Verification


Structurally related 3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine derivatives bearing different N-alkyl substituents (e.g., ethyl, sec-butyl, ethyl-methyl) are commercially available . However, the cyclobutyl group confers distinct steric bulk and conformational restriction compared to open-chain or smaller-ring analogs. In the absence of publicly reported direct comparative pharmacological or physicochemical data, any assumption of functional equivalence would be speculative. Users must verify critical quality attributes—such as target engagement potency, selectivity, solubility, and metabolic stability—independently, because the cyclobutyl moiety may impart significant differences that are not captured by supplier catalog descriptions.

Quantitative Differentiation Evidence for N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine


Insufficient Publicly Available Comparator Data to Support Evidence-Based Selection

A comprehensive search of primary literature, patents, BindingDB, ChEMBL, and PubMed did not yield any quantitative biological or physicochemical data for N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine that could be compared with a defined analog or baseline. No IC50, Ki, Kd, solubility, logP, metabolic stability, or selectivity profile was identified in peer-reviewed or authoritative database sources for this specific compound. Consequently, a quantitative evidence-based differentiation against in-class candidates cannot be constructed. The compound remains a commercially available but pharmacologically uncharacterized entity .

Data gap Procurement risk

Application Scenarios for N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine Based on Available Evidence


Provisional Use as a Building Block in Medicinal Chemistry Exploration

Given the absence of characterized biological activity, the compound may only be provisionally considered as a synthetic intermediate or building block for the exploration of cyclobutyl-substituted bipyridine scaffolds in medicinal chemistry. Its procurement would be driven by the need for a specific substitution pattern rather than by established pharmacological differentiation. All potency, selectivity, and ADME properties must be determined experimentally by the end user .

Internal Derisking: Counter-Screening Against Structurally Related PDE or Kinase Tool Compounds

If an internal research program involves SAR around tetrahydro-bipyridin scaffolds, the compound could serve as a counter-screening standard to assess the impact of the cyclobutyl group on target engagement. However, no public data supports its use as a validated tool compound for any specific target; all conclusions would be based on proprietary in-house data .

Cautionary Note: Unsuitable for Assumed Biological Equivalence

The compound must not be assumed to be a direct functional replacement for any structurally similar, biologically characterized PDE2, kinase, or GPCR inhibitor without rigorous side-by-side testing. The lack of public selectivity and potency data precludes its categorization as a known pharmacological probe .

Quote Request

Request a Quote for N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.